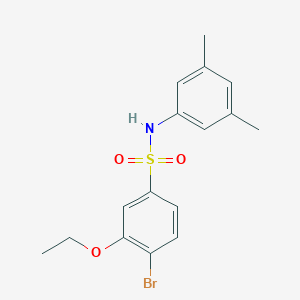
4-bromo-N-(3,5-dimethylphenyl)-3-ethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(3,5-dimethylphenyl)-3-ethoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BDE-47 and belongs to the family of polychlorinated biphenyls (PCBs).
Aplicaciones Científicas De Investigación
BDE-47 has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications of BDE-47 is in the field of environmental science. This compound is known to be a persistent organic pollutant (POP) that can accumulate in the environment and pose a threat to human health. Therefore, BDE-47 is often used as a marker for the assessment of environmental pollution.
BDE-47 has also been studied in the field of toxicology. This compound is known to have toxic effects on various organisms, including humans. Therefore, it is often used as a model compound for the study of the toxic effects of other PCBs.
Mecanismo De Acción
The mechanism of action of BDE-47 is not fully understood. However, it is known to act as an endocrine disruptor, which means that it can interfere with the normal functioning of hormones in the body. BDE-47 is also known to affect the expression of genes that are involved in various physiological processes.
Biochemical and Physiological Effects:
BDE-47 has been shown to have a range of biochemical and physiological effects on various organisms. In humans, exposure to BDE-47 has been linked to developmental and reproductive disorders, neurotoxicity, and carcinogenicity. In animals, exposure to BDE-47 has been linked to liver damage, thyroid toxicity, and immunotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDE-47 has several advantages and limitations for lab experiments. One of the main advantages is that it is a well-characterized compound that is readily available. This makes it a useful model compound for the study of other PCBs. However, one of the main limitations is that it is a persistent organic pollutant that can accumulate in the environment. Therefore, it is important to handle BDE-47 with care to avoid contamination.
Direcciones Futuras
There are several future directions for the study of BDE-47. One of the main directions is to investigate the mechanism of action of this compound in more detail. This will help to understand how BDE-47 affects the normal functioning of hormones in the body and how it affects the expression of genes that are involved in various physiological processes.
Another future direction is to investigate the potential health effects of exposure to BDE-47 in more detail. This will help to understand the risks associated with exposure to this compound and to develop strategies to mitigate these risks.
Conclusion:
In conclusion, BDE-47 is a well-characterized compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a persistent organic pollutant that can accumulate in the environment and pose a threat to human health. Therefore, it is important to handle BDE-47 with care to avoid contamination. Further research is needed to understand the mechanism of action of BDE-47 and to investigate the potential health effects of exposure to this compound in more detail.
Métodos De Síntesis
The synthesis of BDE-47 involves the reaction of 4-bromo-3-ethoxybenzenesulfonyl chloride with 3,5-dimethylphenylamine. This reaction can be carried out in the presence of a base such as triethylamine or pyridine. The product obtained is a white crystalline solid that is soluble in organic solvents such as methanol and dichloromethane.
Propiedades
Fórmula molecular |
C16H18BrNO3S |
|---|---|
Peso molecular |
384.3 g/mol |
Nombre IUPAC |
4-bromo-N-(3,5-dimethylphenyl)-3-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H18BrNO3S/c1-4-21-16-10-14(5-6-15(16)17)22(19,20)18-13-8-11(2)7-12(3)9-13/h5-10,18H,4H2,1-3H3 |
Clave InChI |
BTGXUONGPHYEFB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)C)C)Br |
SMILES canónico |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288305.png)





![ethyl 4-isopropyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ether](/img/structure/B288340.png)




